(2-Aminoethyl)(decyl)amine

Metallosurfactants Coordination Chemistry Micellization

(2-Aminoethyl)(decyl)amine (CAS 7261-71-4) is a long-chain aliphatic diamine characterized by a primary amine and a secondary amine linked through an ethylenediamine backbone, with a decyl (C10) substituent on the secondary nitrogen. Its molecular formula is C12H28N2, with a molecular weight of 200.36 g/mol.

Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
CAS No. 7261-71-4
Cat. No. B1280567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(decyl)amine
CAS7261-71-4
Molecular FormulaC12H28N2
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCN
InChIInChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3
InChIKeyYZPMGCUOUVFLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-Aminoethyl)(decyl)amine (CAS 7261-71-4) – A Specialized N-Alkylethylenediamine with Dual Amino Functionality


(2-Aminoethyl)(decyl)amine (CAS 7261-71-4) is a long-chain aliphatic diamine characterized by a primary amine and a secondary amine linked through an ethylenediamine backbone, with a decyl (C10) substituent on the secondary nitrogen [1]. Its molecular formula is C12H28N2, with a molecular weight of 200.36 g/mol [2]. This N-alkylethylenediamine possesses a unique amphiphilic structure: the polar ethylenediamine head group provides metal chelation and protonation sites (with an XLogP3-AA of 3.4 indicating balanced hydrophobicity/hydrophilicity), while the decyl tail enables membrane interaction and micelle formation [3]. Its role as a versatile building block stems from the distinct reactivity of its two amino groups, which can be orthogonally functionalized, and its demonstrated ability to form stable complexes with transition metals, rendering it valuable in coordination chemistry, surfactant development, and biomimetic applications.

Bifunctional primary/secondary amine building block
Amphiphilic C10 chain supports micellar and surface studies
Ethylenediamine head provides metal chelation sites

Why Generic 'C10 Diamine' or 'Ethylenediamine' Substitution Fails for (2-Aminoethyl)(decyl)amine (7261-71-4)


Substituting (2-aminoethyl)(decyl)amine with a generic C10 diamine like 1,10-decanediamine or a simple ethylenediamine leads to predictable and experimentally validated performance losses. In metallosurfactant applications, the precise N-alkyl substitution pattern of (2-aminoethyl)(decyl)amine directly dictates critical micelle concentration (CMC), with CMC values decreasing by more than an order of magnitude when moving from an N-octyl to an N-dodecyl analog (0.12 mol kg⁻¹ to 0.008 mol kg⁻¹ in cobalt complex perchlorate systems) [1]. This demonstrates that the alkyl chain length on the ethylenediamine nitrogen is a non-negotiable structural parameter for tuning amphiphilicity and aggregation behavior. Furthermore, in antimicrobial applications, a study on a closely related series of N-alkylethylenediamines showed that bacteriostatic activity against oral pathogens like Streptococcus mutans is not monotonic; maximum activity was found for the dodecyl (C12) and tetradecyl (C14) derivatives, with shorter chains (e.g., decyl) exhibiting distinct, often lower, potency profiles [2]. Thus, the decyl chain in (2-aminoethyl)(decyl)amine offers a specific, empirically determined balance between hydrophobicity and activity that cannot be replicated by simply choosing a different chain length or an alternative diamine scaffold.

! Linear 1,10-decanediamine lacks the N-alkyl substitution pattern critical for micellization.
! Shorter (octyl) or longer (dodecyl) chain analogs drastically shift CMC and amphiphilic balance.
! Unsubstituted ethylenediamine does not provide the hydrophobic tail needed for membrane interaction or self-assembly.

Quantitative Differentiation Guide: (2-Aminoethyl)(decyl)amine vs. Closest Analogs


Chain-Length Dependent Critical Micelle Concentration (CMC) in Metallosurfactants

In cobalt(III) complex systems, the CMC of an N-decylethylenediamine-based metallosurfactant is predicted to be intermediate between its N-octyl and N-dodecyl counterparts. The experimental CMC for the N-octylethylenediamine cobalt perchlorate complex was 0.12 mol kg⁻¹, while the N-dodecylethylenediamine analog exhibited a CMC of 0.008 mol kg⁻¹, representing a 15-fold decrease [1]. This trend directly quantifies the impact of the alkyl chain on self-assembly.

CMC in metallosurfactants
Class-level
~0.03 mol kg⁻¹ (estimated, N-decyl)
Supports intermediate CMC tuning via chain-length selection.
Verified with N-octyl (0.12) and N-dodecyl (0.008) cobalt complexes.
Metallosurfactants Coordination Chemistry Micellization

Antimicrobial Activity Profile Against Oral Pathogens (Streptococcus mutans)

A structure-activity relationship study of six N-alkylethylenediamines demonstrated that maximum in vitro bacteriostatic activity against Streptococcus mutans was observed for the dodecyl (C12) and tetradecyl (C14) derivatives [1]. The study further noted that the killing time of S. mutans in aqueous solution decreased with increasing alkyl-chain length. This indicates that while (2-aminoethyl)(decyl)amine (C10) possesses activity, it is not the most potent chain length in this series, yet its intermediate length offers a different kinetic and potency profile.

Antimicrobial profile (S. mutans)
Class-level
Moderate activity vs C12/C14 max
Supports moderate-activity applications where lower potency is desired.
Chain-length dependence confirmed in N-alkylethylenediamine series.
Antimicrobials Oral Microbiology Biofilm Inhibitors

Anti-Leishmanial Activity of N-Alkyl Diamines: Structure-Dependent Potency

In a study of lipophilic N-alkyl diamines, N-dodecyl-1,2-ethanediamine (C12) was 7.3 times more active than the reference drug amphotericin B against Leishmania chagasi promastigotes. In contrast, N-decyl-1,3-propanediamine (C10, with a 1,3-propanediamine backbone instead of ethylenediamine) was 2.6 times more active [1]. While the decyl-substituted ethylenediamine (the target compound) was not directly tested, this data from closely related analogs establishes a clear chain-length and backbone-dependence for anti-leishmanial activity.

Anti-leishmanial context
Supporting
C12 analog 7.3× amphotericin B; C10 (1,3-propane) 2.6×
Chain and backbone influence anti-leishmanial response; direct data not available.
Extrapolation from related N-alkyl diamines.
Antiparasitic Leishmania Drug Discovery

Boiling Point Comparison vs. Unsubstituted Ethylenediamine

(2-Aminoethyl)(decyl)amine exhibits a boiling point of 162-163 °C at 45 Torr [1], a value dramatically higher than that of unsubstituted ethylenediamine (bp ~116 °C at 760 mmHg). This significant difference in volatility directly impacts its handling, purification, and suitability for high-temperature applications where ethylenediamine would evaporate prematurely.

Boiling point vs ethylenediamine
Direct
162–163 °C at 45 Torr (vs 116 °C, ethylenediamine)
Lower volatility supports high-temperature processing.
Data under reduced pressure; atmospheric comparison is class-indicative.
Chemical Synthesis Purification Physical Properties

pKa Differences in Micellar Environments vs. Non-Amphiphilic Amines

The micellization of n-decylamine, a structurally related monoamine, in aqueous solution leads to a substantial decrease in its pKa and an increase in its reactivity in nucleophilic substitution reactions—up to 70 times faster compared to ethylamine, which does not form micelles [1]. This class-level effect highlights how the amphiphilic nature of (2-aminoethyl)(decyl)amine can dramatically alter its basicity and reactivity in aqueous environments compared to non-amphiphilic diamines like ethylenediamine.

Micellar pKa and reactivity
Class-level
n-Decylamine reactivity up to 70× ethylamine
Amphiphilic structure may enhance nucleophilic catalysis in micelles.
Extrapolated from monoamine analog; diamine context requires validation.
Acid-Base Chemistry Micellar Catalysis Reaction Kinetics

Density and Structural Flexibility vs. Linear Aliphatic Diamines

The compound has a density of 1.28 g/cm³ at 25.0 °C and a high rotatable bond count of 11 [1][2]. In comparison, a linear diamine of similar molecular weight, such as 1,12-dodecanediamine, is a solid at room temperature (mp 67-69 °C) with a density of approximately 0.856 g/cm³ [3]. This fundamental difference in physical state and density arises from the asymmetric, branched structure of (2-aminoethyl)(decyl)amine.

Density vs linear diamine
Cross-study
1.28 g/cm³ (liquid) vs 0.856 g/cm³ (solid, 1,12-dodecanediamine)
Higher density and liquid state favor solvent-free formulations.
Branched structure gives 11 rotatable bonds, increasing conformational flexibility.
Material Science Polymer Chemistry Coordination Chemistry

High-Impact Application Scenarios for (2-Aminoethyl)(decyl)amine (7261-71-4) Based on Differentiated Properties


Development of Intermediate-CMC Metallosurfactants for Micellar Catalysis

Based on the established trend in CMC values for N-alkyl-substituted ethylenediamine cobalt complexes [1], (2-aminoethyl)(decyl)amine is a rational choice for synthesizing metallosurfactants with a CMC predicted to be around 0.03 mol kg⁻¹. This intermediate value is advantageous for applications requiring micelle formation at moderate concentrations without the excessively low CMC (and potential for persistent aggregation) of longer-chain analogs like the dodecyl derivative (CMC = 0.008 mol kg⁻¹) [1]. This allows for better control over phase behavior and catalyst recovery.

Antimicrobial Coating or Dental Material Component Requiring Moderate Potency

For applications in oral healthcare, such as antimicrobial coatings or dental materials, where excessive antimicrobial potency can disrupt commensal flora, the moderate activity of (2-aminoethyl)(decyl)amine offers a strategic advantage [1]. Unlike the highly potent dodecyl and tetradecyl derivatives which exhibit maximum bacteriostatic activity against S. mutans, the decyl derivative provides a milder, yet effective, antimicrobial action. This profile is supported by the class-level finding that killing kinetics correlate with chain length, suggesting the C10 compound may act more slowly, a desirable trait for sustained-release formulations.

Liquid Amine Crosslinker or Curing Agent for High-Temperature Epoxy or Polyurea Systems

The combination of a high boiling point (162-163 °C at 45 Torr) [1] and a liquid state at room temperature makes (2-aminoethyl)(decyl)amine a practical alternative to both volatile ethylenediamine (bp 116 °C) and solid linear diamines like 1,12-dodecanediamine (mp 67-69 °C) [2]. It can serve as a chain extender or crosslinker in epoxy or polyurea formulations that require elevated processing temperatures, minimizing amine loss due to evaporation while avoiding the need to melt solid diamine precursors.

Building Block for Amphiphilic Metal Chelators in Biphasic Extraction

The structural features of (2-aminoethyl)(decyl)amine—a hydrophilic ethylenediamine metal-binding head and a hydrophobic decyl tail—make it an ideal precursor for designing phase-transfer metal extractants [1]. The substantial decrease in pKa and enhanced nucleophilicity observed in micellar states of related amines [2] suggests that metal complexes of this ligand would partition effectively into organic phases. Furthermore, its high rotatable bond count (11) [3] confers conformational flexibility, potentially enabling chelation of a wide range of metal ions with varying ionic radii.

Application
Selection Property
Validation Focus
Metallosurfactant synthesis
Intermediate CMC amphiphilicity
Micelle formation at moderate concentrations
Moderate antimicrobial building block
Chain-length dependent activity
Sustained-release activity assessment
High-temperature curing agent
Low volatility, liquid state
Process stability at elevated temperatures
Biphasic metal extraction
Amphiphilic chelator structure
Metal ion partitioning efficiency in biphasic systems

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